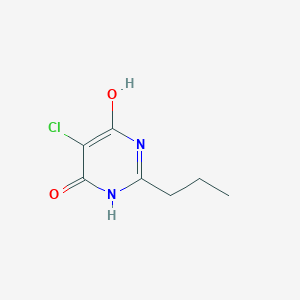
5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are key components in many biological molecules, including nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one typically involves the chlorination of a pyrimidine precursor followed by hydroxylation and alkylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, yield, and environmental considerations. Common techniques include batch processing and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the compound into less oxidized forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could produce a variety of functionalized pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrimidine derivatives are crucial in the study of nucleic acids and their functions. This compound could be used in research related to DNA/RNA synthesis and repair mechanisms.
Medicine
In medicine, pyrimidine derivatives are often explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry
Industrially, the compound might be used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action for 5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one would depend on its specific application. In a biological context, it might interact with enzymes or nucleic acids, affecting processes like DNA replication or protein synthesis. The molecular targets could include specific proteins or receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymine: Another natural pyrimidine base found in DNA.
Uniqueness
5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
1850-96-0 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-4-9-6(11)5(8)7(12)10-4/h2-3H2,1H3,(H2,9,10,11,12) |
InChI Key |
DRXRBCSWNSYBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C(=O)N1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


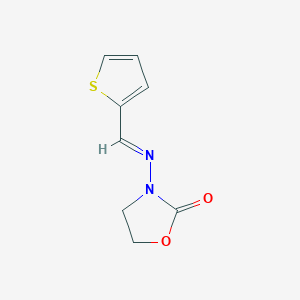
![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)
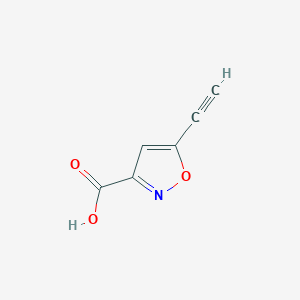
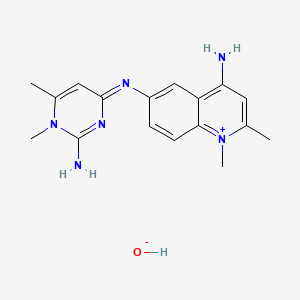
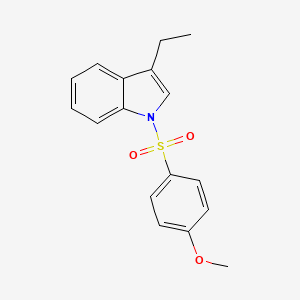
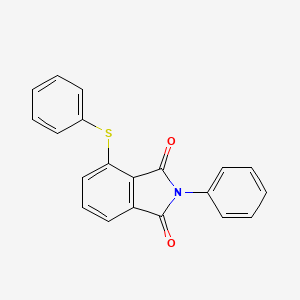
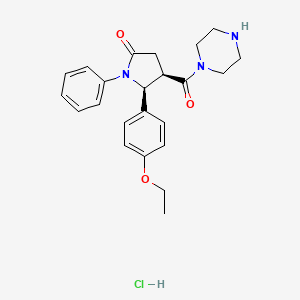
![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
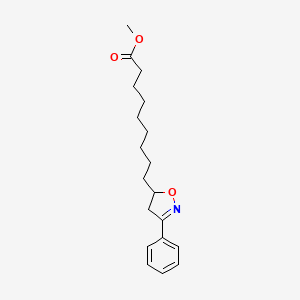
![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)
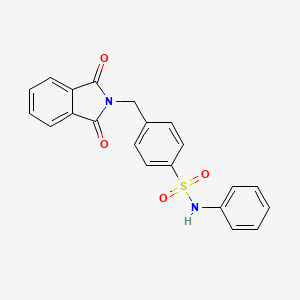
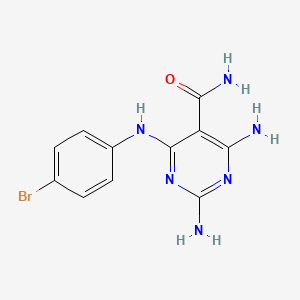
![5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12911365.png)
